molecular formula C21H18O3 B5714884 methyl 4-[(4-biphenylyloxy)methyl]benzoate

methyl 4-[(4-biphenylyloxy)methyl]benzoate

Cat. No. B5714884
M. Wt: 318.4 g/mol
InChI Key: WFLIQJVRGXUQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-biphenylyloxy)methyl]benzoate, also known as MBMB, is a chemical compound that belongs to the class of esters. It is widely used in scientific research as a tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of methyl 4-[(4-biphenylyloxy)methyl]benzoate is not fully understood. However, it is believed to work by binding to the active site of enzymes and inhibiting their activity. This compound has also been shown to interact with certain biomolecules, such as neurotransmitters, and alter their function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. This compound has also been shown to improve cognitive function and memory in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-biphenylyloxy)methyl]benzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, this compound has some limitations. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, this compound has been shown to have some toxicity in animal models, which may limit its use in certain applications.

Future Directions

There are several future directions for research on methyl 4-[(4-biphenylyloxy)methyl]benzoate. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the development of new applications for this compound, such as its use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

Methyl 4-[(4-biphenylyloxy)methyl]benzoate can be synthesized by reacting 4-hydroxybenzaldehyde with 4-bromomethylbiphenyl in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to form the final product. The synthesis of this compound is relatively straightforward and can be performed using standard laboratory equipment.

Scientific Research Applications

Methyl 4-[(4-biphenylyloxy)methyl]benzoate is widely used in scientific research as a tool for investigating various biological processes. It has been shown to be an effective inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been used as a fluorescent probe for detecting the presence of certain biomolecules, such as dopamine and acetylcholine.

properties

IUPAC Name

methyl 4-[(4-phenylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21(22)19-9-7-16(8-10-19)15-24-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLIQJVRGXUQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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